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Compound of Interest

Compound Name: Fraxidin

Cat. No.: B1674052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research on the pharmacological

effects of Fraxidin and its structural analogs, Fraxetin, Scopoletin, and Umbelliferone. The

information presented is collated from multiple independent studies to offer a broad perspective

on their potential therapeutic applications.

Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from various studies on the anticancer,

neuroprotective, anti-inflammatory, and antioxidant effects of Fraxidin and selected

alternatives. This data is intended to provide a comparative snapshot of their potency in

different experimental models.
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Compound Cell Line Assay
Concentrati
on

Effect Citation

Fraxetin
HCT116

(Colon)
CCK-8 20 µM

Significant

inhibition of

cell

proliferation

[1]

DLD-1

(Colon)
CCK-8 20 µM

Significant

inhibition of

cell

proliferation

[1]

HT29 (Colon) Cell Viability Not specified
Suppressed

cell viability
[2]

HCT116

(Colon)
Cell Viability Not specified

Suppressed

cell viability
[2]

Scopoletin
HeLa

(Cervical)
Cell Counting IC50: 7.5 µM

Inhibition of

cell growth
[3][4]

DoTc2

(Cervical)
Cell Counting IC50: ~15 µM

Inhibition of

cell growth
[3][4]

SiHa

(Cervical)
Cell Counting IC50: ~20 µM

Inhibition of

cell growth
[3][4]

C33A

(Cervical)
Cell Counting IC50: ~25 µM

Inhibition of

cell growth
[3][4]

KKU-100

(Cholangioca

rcinoma)

MTT
IC50: 486.2

µM (72h)

Reduction of

cell viability
[5]

KKU-M214

(Cholangioca

rcinoma)

MTT
IC50: 493.5

µM (72h)

Reduction of

cell viability
[5]
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Compound Cell Line Model
Concentrati
on

Effect Citation

Fraxetin

SH-SY5Y

(Neuroblasto

ma)

Rotenone-

induced

apoptosis

100 µM

Reduced

apoptosis

and ROS

formation

[6][7]

SH-SY5Y

(Neuroblasto

ma)

Rotenone-

induced

cytotoxicity

100 µM

Diminished

cytotoxicity

and LDH

release

[6]

Anti-inflammatory Activity
Compound Cell Model Stimulant

Concentrati
on

Effect Citation

Fraxetin
Primary

Microglia
LPS

5 mg/kg (in

vivo)

Attenuated

ischemic

brain injury

and

neuroinflamm

ation

[8]

Primary

Microglia
LPS Not specified

Inhibited pro-

inflammatory

cytokine

expression

[8]

Antioxidant Activity
Compound Assay IC50 Value Citation

Umbelliferone
DPPH radical

scavenging
Not specified [9]
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Fraxidin and its analogs exert their effects by modulating several key signaling pathways

involved in cell proliferation, survival, and inflammation.

Fraxetin's Modulation of JAK/STAT and PI3K/Akt
Pathways
Fraxetin has been shown to inhibit the proliferation of cancer cells by targeting the JAK2/STAT3

and PI3K/Akt signaling pathways. Inhibition of JAK2 phosphorylation prevents the activation of

STAT3, a key transcription factor for genes involved in cell growth and survival. Furthermore,

Fraxetin can suppress the PI3K/Akt pathway, which is crucial for cell proliferation and apoptosis

resistance.
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Caption: Fraxetin inhibits the JAK/STAT and PI3K/Akt pathways.

Scopoletin's Inhibition of the PI3K/Akt Pathway
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Scopoletin has demonstrated anticancer effects by inducing apoptosis and cell cycle arrest

through the inhibition of the PI3K/Akt signaling pathway. By blocking this pathway, Scopoletin

can promote the death of cancer cells.
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In Vitro Studies In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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